molecular formula C11H9N5O2 B1391695 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1215503-95-9

5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1391695
CAS No.: 1215503-95-9
M. Wt: 243.22 g/mol
InChI Key: IIZKWUQPIJIKSS-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features both triazole and oxadiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 5-methyl-2-phenyl-2H-1,2,3-triazole can be synthesized by reacting phenylacetylene with methyl azide under copper(I) catalysis.

    Formation of the Oxadiazole Ring: The triazole intermediate can then be reacted with a suitable hydrazide to form the oxadiazole ring. This step often involves cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, this compound is investigated for its antimicrobial, antifungal, and anticancer properties. The presence of both triazole and oxadiazole rings contributes to its ability to interact with various biological targets.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. They are studied for their ability to inhibit enzymes, modulate receptors, and interfere with cellular processes involved in disease progression.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can disrupt normal cellular functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-oxadiazole-2-thiol
  • 4-Phenyl-1,2,3-triazole
  • 5-Methyl-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the combination of both triazole and oxadiazole rings in a single molecule. This dual functionality enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-(5-methyl-2-phenyltriazol-4-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-7-9(10-12-13-11(17)18-10)15-16(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZKWUQPIJIKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C2=NNC(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 4
5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 5
5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 6
5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2(3H)-one

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